3-Methoxy-2-nitrophenol
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Overview
Description
3-Methoxy-2-nitrophenol is an organic compound with the molecular formula C7H7NO4. It is a derivative of phenol, featuring a methoxy group (-OCH3) and a nitro group (-NO2) attached to the benzene ring. This compound is known for its distinctive chemical properties and various applications in scientific research and industry.
Synthetic Routes and Reaction Conditions:
Nitration of 3-Methoxyphenol: The compound can be synthesized by nitration of 3-methoxyphenol using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is typically carried out at low temperatures to control the formation of the nitro group at the ortho position.
Reduction of 3-Nitro-4-methoxyphenol: Another method involves the reduction of 3-nitro-4-methoxyphenol using reducing agents such as iron (Fe) or hydrogen (H2) in the presence of a catalyst.
Industrial Production Methods: The industrial production of this compound involves large-scale nitration reactions, often using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and ensure the safety of the operators.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-methoxy-2-aminophenol.
Substitution: Electrophilic substitution reactions can occur at the ortho and para positions of the benzene ring, leading to the formation of various substituted phenols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are commonly used.
Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4) and halogenating agents like bromine (Br2).
Major Products Formed:
Quinones: Resulting from oxidation reactions.
Aminophenols: Resulting from reduction reactions.
Substituted Phenols: Resulting from electrophilic substitution reactions.
Scientific Research Applications
3-Methoxy-2-nitrophenol is widely used in scientific research due to its unique chemical properties. It serves as a precursor for the synthesis of various pharmaceuticals, dyes, and agrochemicals. In biology, it is used as a probe to study oxidative stress and its effects on cellular processes. In medicine, it is explored for its potential anti-inflammatory and antioxidant properties. In industry, it is utilized in the production of polymers and other chemical intermediates.
Mechanism of Action
The mechanism by which 3-methoxy-2-nitrophenol exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxy group can influence the electronic properties of the compound, affecting its reactivity and biological activity. The compound may also participate in redox reactions, contributing to its antioxidant properties.
Comparison with Similar Compounds
4-Methoxy-2-nitrophenol
3-Methyl-2-nitrophenol
2-Methoxy-3-nitrophenol
2,4-Dinitrophenol
2-Nitrophenol
This comprehensive overview provides a detailed understanding of 3-Methoxy-2-nitrophenol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-methoxy-2-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URFJTCWCTWGRBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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